(E)-2-Cyclopropylvinylboronic acid pinacol ester
Overview
Description
(E)-2-Cyclopropylvinylboronic acid pinacol ester is an organoboron compound with the molecular formula C11H19BO2. It is a derivative of boronic acid and is characterized by the presence of a cyclopropyl group attached to a vinyl group, which is further bonded to a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis due to its versatility and reactivity.
Mechanism of Action
Target of Action
Boronic acid compounds are known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
Boronic acid compounds are known for their ability to form reversible covalent bonds with proteins, nucleic acids, and carbohydrates, which can lead to changes in the function of these biomolecules .
Biochemical Pathways
It is known that the compound is used as a comonomer in radical copolymerization with styrene, leading to the formation of vinyl alcohol (va)–styrene copolymers .
Pharmacokinetics
The compound’s boiling point is 90-95 °c at 3-4 mmhg, and its density is 0937 g/mL at 25 °C , which may influence its bioavailability.
Result of Action
It is known that the compound is used in the synthesis of diverse polymers such as polyurethanes, polyesters, and polyamides .
Action Environment
It is known that the compound’s properties, such as its boiling point and density, can be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyclopropylvinylboronic acid pinacol ester typically involves the reaction of cyclopropylvinylboronic acid with pinacol in the presence of a suitable catalyst. One common method is the transesterification reaction, where the boronic acid is converted to its pinacol ester using pinacol and a catalytic amount of an acid or base. The reaction is usually carried out under mild conditions to prevent decomposition of the sensitive boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and rigorous purification techniques ensures the production of high-quality boronic esters suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyclopropylvinylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane or alkene.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are typically employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Yields alkanes or alkenes.
Substitution: Forms biaryl compounds or other complex organic molecules.
Scientific Research Applications
(E)-2-Cyclopropylvinylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- Allylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness
(E)-2-Cyclopropylvinylboronic acid pinacol ester is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity and selectivity are required.
Properties
IUPAC Name |
2-[(E)-2-cyclopropylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h7-9H,5-6H2,1-4H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYPDPDAZGFRJ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849061-99-0 | |
Record name | (E)-2-Cyclopropylethylene-1-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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